molecular formula C14H15BO3 B1521694 [3-(2-Phenylethoxy)phenyl]boronic acid CAS No. 1029439-94-8

[3-(2-Phenylethoxy)phenyl]boronic acid

Cat. No. B1521694
M. Wt: 242.08 g/mol
InChI Key: ZAAIGKIEQCTAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(2-Phenylethoxy)phenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1029439-94-8 . It has a molecular weight of 242.08 and is typically in powder form . The IUPAC name for this compound is 3-(2-phenylethoxy)phenylboronic acid .


Synthesis Analysis

The primary method for the synthesis of boronic acids, including “[3-(2-Phenylethoxy)phenyl]boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The InChI code for “[3-(2-Phenylethoxy)phenyl]boronic acid” is 1S/C14H15BO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2 . The InChI key is ZAAIGKIEQCTAJN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, including “[3-(2-Phenylethoxy)phenyl]boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .


Physical And Chemical Properties Analysis

“[3-(2-Phenylethoxy)phenyl]boronic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Optical Modulation Applications

  • Optical Modulation in Carbon Nanotubes : Phenyl boronic acids, including structures similar to [3-(2-Phenylethoxy)phenyl]boronic acid, have been used to modulate the optical properties of single-walled carbon nanotubes. This research explored different phenyl boronic acids and demonstrated their effects on the photoluminescence quantum yield of the nanotubes (Mu et al., 2012).

Theranostic Nanoparticles for Cancer Therapy

  • Enhanced Tumor Targeting and Penetration : Phenylboronic acid-functionalized nanoparticles have been developed for improved targeting and penetration of tumors. This research highlights the potential of these compounds in enhancing the efficacy of cancer therapies (Lee et al., 2015).

Polymer Synthesis

  • Polymerisation of Phenylboronic Acids : Phenylboronic acids are important for creating functional polymers. A study presented a method for the synthesis of methacrylamido phenylboronic acids, useful in the development of polymers (D'Hooge et al., 2008).

Chemical Reactivity and Kinetics

  • Kinetic Reactivity Studies : The reactivity of phenylboronic acids with various compounds, including diols, has been studied to understand their chemical behavior and potential applications in synthesis and catalysis (Watanabe et al., 2013).

Binding and Sensing Applications

  • Carbohydrate Binding and Sensing : The ability of phenylboronic acids to bind with carbohydrates has been explored for potential applications in biosensing and diagnostic tools (Otsuka et al., 2003).

Antibacterial Properties

  • Antibacterial Activity : Research has been conducted on the antibacterial properties of phenylboronic acids, suggesting potential applications in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2021).

Catalysis

  • Nickel-Catalyzed Decarboxylative Borylation : Boronic acids are used in catalytic processes like decarboxylative borylation, important in drug discovery and material science (Li et al., 2017).

Electrolyte Additives

  • Role in Electrolyte Solutions : Phenylboronic acids have been studied as additives in electrolyte solutions, showing potential for application in battery technology (Ramaite et al., 2017).

Responsive Polymers

  • Development of Responsive Polymers : Boronic acid-functionalized polymers have been created for responsive materials, particularly in drug delivery and sensor materials (Vancoillie et al., 2016).

Safety And Hazards

“[3-(2-Phenylethoxy)phenyl]boronic acid” is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Boronic acids, including “[3-(2-Phenylethoxy)phenyl]boronic acid”, have been increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows for their use in these various applications .

properties

IUPAC Name

[3-(2-phenylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAIGKIEQCTAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Phenylethoxy)phenyl]boronic acid

CAS RN

1029439-94-8
Record name [3-(2-phenylethoxy)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-Phenylethoxy)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[3-(2-Phenylethoxy)phenyl]boronic acid
Reactant of Route 3
Reactant of Route 3
[3-(2-Phenylethoxy)phenyl]boronic acid
Reactant of Route 4
Reactant of Route 4
[3-(2-Phenylethoxy)phenyl]boronic acid
Reactant of Route 5
Reactant of Route 5
[3-(2-Phenylethoxy)phenyl]boronic acid
Reactant of Route 6
Reactant of Route 6
[3-(2-Phenylethoxy)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.